4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile" belongs to a class of heterocyclic compounds that have been studied for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds, such as 3-(dimethylamino)-2,3-dihydro-4-chloro-1H-pyrido[3,2,1-kl]phenothiazine, involves specific procedures to fix the side chain into a certain position, as studied by Grol et al. (1982) (Grol et al., 1982). Such procedures can be adapted for synthesizing the specific compound of interest.
Molecular Structure Analysis
Demircioğlu et al. (2019) conducted detailed molecular structure analysis using techniques like XRD, FT-IR, and NMR, along with theoretical calculations using density functional theory (DFT) (Demircioğlu et al., 2019). These methodologies can provide insights into the molecular structure of "4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile".
Chemical Reactions and Properties
The chemical reactions of related compounds have been studied by Al-Issa (2012), who synthesized various derivatives and analyzed their reactivity (Al-Issa, 2012). This research can be indicative of the potential chemical reactions and properties of the compound .
Physical Properties Analysis
The physical properties of related compounds, such as stability, solubility, and crystalline structure, can be deduced from studies like those conducted by Sallam et al. (2021), who used spectroscopic techniques and XRD analysis (Sallam et al., 2021).
Chemical Properties Analysis
Kawale et al. (2017) synthesized and characterized novel heterocyclic compounds and evaluated their antioxidant activity (Kawale et al., 2017). Similar methodologies can be applied to understand the chemical properties of "4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile".
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Grol et al. (1982) described the synthesis of 3-(dimethylamino)-2,3-dihydro-4-chloro-1H-pyrido[3,2,1-kl]phenothiazine and its analogues to study the dopamine-overlap theory and the role of substituents in phenothiazine neuroleptics. These compounds were evaluated for their influence on dopamine metabolism and their ability to displace [3H]spiroperidol from dopamine receptors, although no neuroleptic activity was found (Grol et al., 1982).
Functionalization and Cross-Coupling Reactions
Onoabedje et al. (2016) demonstrated the derivatization of chloro-substituted phenothiazines and phenoxazines with phenylboronic and styrylboronic acids using Suzuki–Miyaura cross-coupling reaction catalyzed by Pd(0)/XPhos. This protocol allowed the successful functionalization of these compounds in good yields, highlighting their potential in organic synthesis and material science applications (Onoabedje et al., 2016).
Antimicrobial Activity
Mickevičienė et al. (2015) synthesized a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties starting from 3-[(2-hydroxyphenyl)amino]butanoic acids. Several of these compounds showed significant antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger, suggesting their potential as antimicrobial agents (Mickevičienė et al., 2015).
Heterocyclic Synthesis
Research on the synthesis of new series of pyridine and fused pyridine derivatives explores the reactivity of compounds toward various reagents, leading to the development of novel heterocyclic compounds with potential applications in drug development and materials science (Al-Issa, 2012).
Eigenschaften
IUPAC Name |
12-chloro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-13-3-4-15-17-12(13)2-1-5-21(17)14-6-10(8-19)11(9-20)7-16(14)22-15/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHUNJBGKUAOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2N(C1)C4=C(O3)C=C(C(=C4)C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.